molecular formula C5H13NO2 B6596051 Trimethylammonium acetate CAS No. 6850-27-7

Trimethylammonium acetate

Cat. No.: B6596051
CAS No.: 6850-27-7
M. Wt: 119.16 g/mol
InChI Key: KYWVDGFGRYJLPE-UHFFFAOYSA-N
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Description

Trimethylammonium acetate (TMAA) is an ionic liquid (IL) with the chemical formula [(CH₃)₃NH][CH₃COO]. It consists of a trimethylammonium cation paired with an acetate anion. TMAA is classified as a protic ionic liquid due to its ability to form hydrogen bonds via the NH group in the cation . Key properties include:

  • Molecular Weight: 133.19 g/mol (hydrate form) .
  • Boiling Point: ~3°C, significantly higher than ammonium acetate (-33°C), reducing volatility .
  • pKa: 9.25, slightly less acidic than ammonium acetate (pKa 9.80) .
  • Solubility: Highly soluble in water and polar solvents like acetone .

TMAA is widely used in analytical chemistry, particularly in:

  • Native Mass Spectrometry (nMS): As a buffer to stabilize RNA-ligand complexes .
  • Hydrogen/Deuterium Exchange (HDX): Influencing back-exchange rates due to its ion-pairing behavior .
  • Chromatography: Enhancing selectivity for phosphorothioated oligonucleotide diastereomers .
  • Protein Charge State Modulation: Affecting electrospray ionization (ESI) outcomes in ion mobility mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylammonium acetate can be synthesized by the reaction of trimethylamine with acetic acid. The specific preparation method involves dissolving an appropriate amount of trimethylamine in water and then adding acetic acid dropwise to the trimethylamine solution while stirring . The reaction is typically carried out at room temperature, and the product is obtained through filtration and crystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acetic acid to a solution of trimethylamine under controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization and drying to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Trimethylammonium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Buffering Agent in Biochemical Applications

TMAA is widely utilized as a buffering agent in biochemical experiments, particularly in chromatography and electrophoresis. Its ability to maintain a stable pH environment is crucial for the accurate analysis of biomolecules.

  • Buffer Composition : TMAA solutions are typically prepared at concentrations around 1M, providing an effective buffering range between pH 6.5 to 7.5, making it suitable for various biological assays .
  • Ion Pair Formation : TMAA has been shown to be more effective than ammonium acetate for forming ion pairs due to its hydrophobic nature, which enhances the retention of analytes during high-performance liquid chromatography (HPLC) .

Ionic Liquid Properties

As an ionic liquid, TMAA exhibits unique properties that make it suitable for various applications:

  • Sorption Materials : Research indicates that TMAA can be utilized in sorption processes, particularly for water vapor uptake. Studies have demonstrated that TMAA can achieve significant water absorption, making it a potential candidate for heat transformation technologies .
  • Thermal Stability : The thermal behavior of TMAA has been explored through molecular dynamics simulations, revealing its stability under varying conditions. This stability is essential for applications requiring consistent performance over time .

Role in Organic Synthesis

TMAA serves as a reagent in organic synthesis, particularly in the preparation of various chemical compounds:

  • Catalytic Activity : TMAA has been utilized as a catalyst in several organic reactions, enhancing reaction rates and yields. Its role as a modifier can improve the solubility of reactants and facilitate better interaction between them .
  • Synthesis of Ionic Liquids : The compound is also involved in the synthesis of other ionic liquids, expanding its utility in developing novel solvents for chemical reactions and extractions.

Case Study 1: Water Sorption Equilibrium

In a study conducted by Luberti et al., the water sorption equilibrium of 2-hydroxyethyl-trimethylammonium acetate was measured at various temperatures (298.25 K to 349.55 K). The results indicated that at high humidity levels (around 90%), the compound exhibited a water uptake exceeding 3.5 gW/gIL, highlighting its potential use in applications requiring moisture control .

Case Study 2: Chromatography Enhancements

Research presented at the Chromatography Forum discussed the advantages of using TMAA over traditional buffers like ammonium acetate in HPLC systems. The findings showed that TMAA provided better reproducibility and retention times for complex biomolecules, thus improving analytical outcomes .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Biochemical BuffersHPLC and electrophoresisMaintains pH stability; superior to ammonium acetate
Ionic Liquid PropertiesWater vapor sorptionHigh absorption capacity; applicable in heat transformation
Organic SynthesisCatalysis and reagent useEnhances reaction rates; improves solubility
Stability StudiesThermal behavior analysisDemonstrates stability under varying conditions

Comparison with Similar Compounds

Trimethylammonium Acetate vs. Ammonium Acetate

Property This compound Ammonium Acetate
Cation Structure Tertiary (trimethylammonium) Primary (NH₄⁺)
Boiling Point ~3°C -33°C
pKa 9.25 9.80
Volatility Low High
HDX Back-Exchange 15% fewer exchanged sites Higher deuterium retention
Applications Stabilizing RNA in nMS Standard MS buffer

Functional Differences :

  • TMAA’s low volatility and hydrogen-bonding capacity reduce solvent evaporation during ESI, improving ion desolvation .
  • Ammonium acetate induces greater back-exchange in HDX due to higher volatility and weaker ion-pairing .

This compound vs. Triethylammonium Acetate

Property This compound Triethylammonium Acetate
Cation Structure Trimethylammonium Triethylammonium
Molecular Weight 133.19 g/mol 161.24 g/mol
Chromatographic Selectivity Moderate diastereomer separation Superior selectivity for phosphorothioated oligonucleotides
Hydrophobicity Lower Higher

Functional Differences :

  • Triethylammonium acetate’s larger cation enhances ion-pairing with oligonucleotides, resolving diastereomers more effectively than TMAA .
  • TMAA’s smaller size improves compatibility with volatile buffers for MS applications .

This compound vs. Tetramethylammonium Acetate

Property This compound Tetramethylammonium Acetate
Cation Structure [(CH₃)₃NH]⁺ [(CH₃)₄N]⁺
Molecular Formula C₅H₁₃NO₂ C₆H₁₅NO₂
Applications HDX-MS, ion-pairing Electrophoresis buffers

Functional Differences :

  • Tetramethylammonium acetate lacks the NH group, eliminating hydrogen-bonding capacity, which reduces its utility in HDX .

This compound vs. Tributylammonium Acetate

Property This compound Tributylammonium Acetate
Cation Structure Trimethylammonium Tributylammonium
Chromatographic Performance Moderate selectivity Poor diastereomer separation

Functional Differences :

  • Tributylammonium acetate’s bulky cation disrupts ion-pairing, leading to peak broadening in phosphorothioate separations .

Key Research Findings

HDX-MS Performance : TMAA reduces back-exchange by 15% compared to ammonium acetate, attributed to stronger ion-pairing and lower volatility .

Chromatographic Selectivity : Triethylammonium acetate outperforms TMAA in resolving phosphorothioate diastereomers due to enhanced hydrophobic interactions .

Protein Charge States : TMAA generates lower charge states in ESI than dimethylammonium acetate, aiding in native protein analysis .

Thermophysical Properties : TMAA exhibits higher excess molar volume with DMF than other ILs, reflecting strong ion-dipole interactions .

Biological Activity

Trimethylammonium acetate (TMAA), a quaternary ammonium salt, has garnered attention for its diverse biological activities. This article reviews the compound's properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C5_5H13_{13}NO2_2
  • Molecular Weight : Approximately 117.17 g/mol
  • Appearance : Colorless to yellowish liquid, miscible with water.

TMAA is synthesized through the neutralization of trimethylamine with acetic acid, yielding a compound that exhibits both hydrophilicity and ionic characteristics, making it suitable for various biochemical applications.

1. Enzyme Stabilization

Research indicates that TMAA can stabilize enzymes in biocompatible ionic liquids. For instance, it has been shown to maintain the activity of α-chymotrypsin, an important enzyme in digestive processes, suggesting its utility in biochemical applications where enzyme stability is crucial .

2. Antioxidant Properties

TMAA displays significant antioxidant activity. Studies utilizing the DPPH free radical scavenging assay and the CUPRAC assay have demonstrated its ability to scavenge free radicals effectively, which is vital for preventing oxidative stress in biological systems .

3. Antibacterial Activity

TMAA exhibits antibacterial properties against several human pathogenic bacteria. In studies involving synthesized derivatives of TMAA, compounds demonstrated effective inhibition against pathogens such as E. coli and Staphylococcus aureus, indicating potential applications in medicinal chemistry .

Case Study 1: Enzyme Activity in Ionic Liquids

In a study examining the role of TMAA in stabilizing α-chymotrypsin within ionic liquids, researchers found that TMAA not only preserved enzyme activity but also enhanced reaction rates compared to traditional solvents. This suggests that TMAA could be pivotal in developing more efficient enzymatic processes in industrial applications.

Case Study 2: Antioxidant and Antibacterial Effects

Another investigation focused on the synthesis of 3,4-dihydropyrimidinones using TMAA as a catalyst. The resulting compounds were tested for their antioxidant and antibacterial activities. The results indicated that these compounds exhibited strong antioxidant properties and significant antibacterial effects against multiple strains of bacteria .

Comparative Analysis

The following table summarizes the biological activities of TMAA compared to similar compounds:

Compound NameAntioxidant ActivityAntibacterial ActivityEnzyme Stabilization
This compound (TMAA)HighEffective against multiple pathogensYes
Triethylammonium acetateModerateEffectiveYes
Tetraethylammonium bromideLowLimitedNo

The biological activities of TMAA are attributed to its ionic nature and ability to interact with biomolecules:

  • Enzyme Stabilization : The presence of ionic interactions helps maintain enzyme conformation and activity.
  • Antioxidant Action : TMAA's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Antibacterial Mechanism : The quaternary ammonium structure disrupts bacterial cell membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the primary applications of TMAA in analytical chemistry, and how does its structure influence these roles?

TMAA is widely used in native mass spectrometry (MS) and chromatography due to its bulky trimethylammonium cation. In MS, TMAA's large cation size (~4.8 Å) prevents non-specific adducts with alkali metal ions (e.g., Na⁺, K⁺), which is critical for studying ion-binding biomolecules like G-quadruplexes. For example, TMAA enhances selectivity for K⁺ interactions in G-quadruplex structures by sterically excluding competing ions . In chromatography, TMAA serves as a volatile ion-pairing reagent for separating phosphorothioated oligonucleotides, where its moderate hydrophobicity balances retention time and diastereomer resolution .

Q. How does TMAA compare to ammonium acetate (NH₄OAc) in buffering capacity and ionic strength adjustment?

Unlike NH₄OAc, TMAA lacks intrinsic buffering capacity but provides adjustable ionic strength (e.g., 150 mM mimics physiological conditions). Its volatility makes it ideal for MS, reducing background noise. However, NH₄OAc is preferred for pH-sensitive studies due to its buffering range (pH 4.5–5.5), while TMAA is neutral and inert in broader pH ranges .

Q. What safety precautions are necessary when handling TMAA in laboratory settings?

While TMAA is not classified as carcinogenic by IARC, ACGIH, or NTP, acute toxicity data (oral LD₅₀: H302) and irritancy (H315, H319) warrant precautions:

  • Use gloves and goggles to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Store at room temperature in sealed containers, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can TMAA be optimized as an ion-pairing reagent in reversed-phase chromatography for phosphorothioated oligonucleotides?

TMAA's performance depends on concentration , pH , and gradient design :

  • Concentration : 50–100 mM TMAA improves diastereomer separation by balancing electrostatic interactions with hydrophobic retention .
  • pH : Neutral pH (6.5–7.5) minimizes hydrolysis of phosphorothioate bonds while maintaining column stability .
  • Gradient : A linear gradient from 0.1 M TMAA to 90% acetonitrile (10–15 min) achieves baseline resolution of diastereomers .

Q. What intermolecular interactions dominate in TMAA-water binary systems, and how do they affect thermophysical properties?

TMAA forms hydrogen bonds and ion-dipole interactions with water, leading to:

  • Negative excess molar volumes (Vᴱ) : Indicates strong ion-water interactions that reduce solution volume .
  • Positive viscosity deviations (Δη) : Reflects increased solution rigidity due to hydrogen-bond networks . These properties are critical for designing solvent systems in protein stabilization or ionic liquid applications .

Q. Why does TMAA suppress nonspecific aggregation in electrospray ionization (ESI) compared to smaller ammonium salts?

TMAA's bulky cation reduces charge screening during droplet evaporation in ESI, minimizing protein/peptide aggregation. Studies show TMAA yields lower average charge states (e.g., ~8+ for cytochrome c) compared to NH₄OAc (~10+), preserving native conformations .

Q. Methodological Considerations

Q. How can researchers validate TMAA purity for sensitive applications like oligonucleotide synthesis?

  • LC-MS : Use hydrophilic interaction chromatography (HILIC) with a TMAA-free mobile phase to detect impurities (e.g., residual acetic acid).
  • Karl Fischer titration : Ensure water content <0.1% to prevent hydrolysis .

Q. What are the limitations of TMAA in studying cation-π interactions in biomolecules?

TMAA's cationic charge and steric bulk can interfere with cation-π binding sites (e.g., in aromatic amino acid residues). For such studies, tetraethylammonium acetate (TEAA) is preferred due to its smaller size and lower interference .

Q. Data Contradictions and Gaps

  • Stability : While TMAA is stable under recommended storage conditions, decomposition products under extreme heat (>200°C) remain uncharacterized .
  • Toxicity : Chronic exposure risks are poorly documented; existing data focus on acute effects .

Properties

CAS No.

6850-27-7

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

acetic acid;N,N-dimethylmethanamine

InChI

InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4)

InChI Key

KYWVDGFGRYJLPE-UHFFFAOYSA-N

SMILES

CC(=O)[O-].C[NH+](C)C

Canonical SMILES

CC(=O)O.CN(C)C

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Trimethylammonium acetate
Trimethylammonium acetate
Trimethylammonium acetate
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Trimethylammonium acetate

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